molecular formula C₂₂H₂₁N₈O₈PS₄ B129207 福斯米卡西他灵 CAS No. 229016-73-3

福斯米卡西他灵

货号 B129207
CAS 编号: 229016-73-3
分子量: 684.7 g/mol
InChI 键: ZCCUWMICIWSJIX-NQJJCJBVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceftaroline fosamil, also known as Teflaro in the US and Zinforo in Europe, is a cephalosporin antibiotic with anti-MRSA activity . It is a prodrug of ceftaroline and is active against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . It retains some activity of later-generation cephalosporins having broad-spectrum activity against Gram-negative bacteria, but its effectiveness is relatively much weaker . It is currently being investigated for community-acquired pneumonia and complicated skin and skin structure infection .


Synthesis Analysis

The synthesis of Ceftaroline fosamil is described in a patent . The process involves the reaction of compound formula VI with sodium bicarbonate in a mixture of methyl alcohol and water. The reaction mixture is stirred at room temperature for 2 hours, after which the methyl alcohol is evaporated. The remaining mixture is extracted with dichloromethane and dried over anhydrous sodium sulphate. After filtration, the filtrate is dried to obtain the compound formula VII .


Molecular Structure Analysis

The molecular formula of Ceftaroline fosamil is C22H21N8O8PS4 . Its molecular weight is 684.7 g/mol . The IUPAC name of Ceftaroline fosamil is (6R,7R)-7-[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .


Chemical Reactions Analysis

Ceftaroline fosamil is a prodrug that is rapidly converted to its active form, ceftaroline, in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .


Physical And Chemical Properties Analysis

The physiochemical properties of Ceftaroline fosamil have been studied using various analytical methods . These methods include high-performance liquid chromatography (HPLC), absorption spectroscopy techniques including ultraviolet and fluorimetry, as well as advanced chromatographic techniques like LCMS .

科学研究应用

Treatment of Methicillin-resistant Staphylococcus aureus (MRSA) Infections

Summary of the Application

Ceftaroline has been approved by the US Food and Drug Administration for the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. It has a high affinity for penicillin binding proteins (PBP), inhibiting cell wall synthesis, and is consistently active against multidrug-resistant Streptococcus pneumoniae and Staphylococcus aureus, including methicillin-resistant, vancomycin-intermediate, linezolid-resistant, and daptomycin-nonsusceptible strains .

Methods of Application

The drug is usually administrated intravenously at 600 mg every 12 hours. Ceftaroline has low protein binding and is excreted by the kidneys and thus requires dose adjustments in individuals with renal failure .

Results or Outcomes

Clinical trials have demonstrated noninferiority when compared with vancomycin in the treatment of acute bacterial skin and skin structure infections and noninferiority when compared with ceftriaxone in the treatment of community-acquired bacterial pneumonia .

Treatment of Complicated Skin and Skin Structure Infections (cSSSIs) and Community-Acquired Pneumonia (CAP)

Summary of the Application

Ceftaroline, a new broad-spectrum antibiotic, is approved for the treatment of complicated skin and skin structure infections (cSSSIs) and community-acquired pneumonia (CAP). This β-lactam antibiotic has extended activity against gram-positive organisms and has activity against common gram-negative organisms .

Methods of Application

The recommended dosage of ceftaroline for the treatment of cSSSIs and CAP is 600 mg infused intravenously over 60 minutes every 12 hours. The recommended duration of therapy is 5–14 and 5–7 days for cSSSIs and CAP, respectively .

Results or Outcomes

Currently available pharmacokinetic, animal, and clinical studies have found that ceftaroline has reasonable efficacy and tolerability but have also revealed that dosing regimen modifications may be needed in patients with moderate-to-severe renal impairment .

Treatment of Bacteremia and Infective Endocarditis

Summary of the Application

Ceftaroline has been studied for its potential use in the treatment of bacteremia and infective endocarditis, which are serious infections that can occur when bacteria enter the bloodstream .

Methods of Application

The drug is typically administered intravenously, with the dosage adjusted based on the severity of the infection and the patient’s renal function .

Results or Outcomes

While specific results from clinical trials are not available, ceftaroline is considered a useful alternative option against bacteremia and infective endocarditis, especially in cases of therapeutic failure or resistance to other antibiotics, such as vancomycin or daptomycin .

Treatment of Nosocomial Pneumonia

Summary of the Application

Nosocomial pneumonia, also known as hospital-acquired pneumonia, is a potential application for ceftaroline. This condition is a common healthcare-associated infection and can be caused by various bacteria .

Methods of Application

As with other applications, ceftaroline is administered intravenously. The dosage and duration of treatment would depend on the specific bacteria causing the infection and the patient’s overall health status .

Results or Outcomes

Ceftaroline has shown promise in treating nosocomial pneumonia, but specific results from clinical trials are not available .

Treatment of Osteoarticular Infections

Summary of the Application

Ceftaroline has been studied for its potential use in the treatment of osteoarticular infections, which are infections that affect the bones and joints .

Results or Outcomes

While specific results from clinical trials are not available, ceftaroline is considered a useful alternative option against osteoarticular infections, especially in cases of therapeutic failure or resistance to other antibiotics, such as vancomycin or daptomycin .

Treatment of Skin Infections in Newborns

Summary of the Application

Ceftaroline is used to treat skin infections caused by bacteria in adults and newborns (at least 34 weeks gestational age and 12 days postnatal age) .

Results or Outcomes

Specific results from clinical trials are not available, but ceftaroline is considered effective in treating skin infections in newborns .

安全和危害

Ceftaroline and ceftriaxone were well tolerated; rates of adverse events, serious adverse events, deaths, and premature discontinuations caused by an adverse event were similar in both treatment arms . While on ceftaroline, adverse events were experienced in 8% (41/527) of the patients and 9% (28/307) were readmitted within 30 days after discharge for the same infection .

未来方向

Ceftaroline is a novel cephalosporin with a favorable tolerability profile and broad in vitro activity against many resistant Gram-positive and common Gram-negative organisms . It is the first cephalosporin to be approved by the United States Food and Drug Administration (FDA) for the treatment of adults with acute bacterial skin and skin structure infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) . It is also approved by the FDA for the treatment of adults with community-acquired bacterial pneumonia, including cases caused by Streptococcus pneumoniae (with or without concurrent bacteremia), although there are no data at this time to support the use of ceftaroline fosamil for the treatment of pneumonia caused by MRSA . Future directions to be addressed are also highlighted .

属性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/b26-13-/t14-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCUWMICIWSJIX-NQJJCJBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N8O8PS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177444
Record name Ceftaroline fosamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>100 mg/ml
Record name Ceftaroline fosamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Ceftaroline fosamil is an antibacterial drug.
Record name Ceftaroline fosamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ceftaroline fosamil

CAS RN

229016-73-3
Record name Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229016-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftaroline fosamil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229016733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftaroline fosamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftaroline fosamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftaroline fosamil
Reactant of Route 2
Reactant of Route 2
Ceftaroline fosamil
Reactant of Route 3
Ceftaroline fosamil
Reactant of Route 4
Reactant of Route 4
Ceftaroline fosamil
Reactant of Route 5
Reactant of Route 5
Ceftaroline fosamil
Reactant of Route 6
Ceftaroline fosamil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。